N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-13-4-6-14(7-5-13)19(11-15-3-2-10-21-15)12-16(20)18-9-8-17/h13-15H,2-7,9-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSMQOCEHCXUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(CC2CCCO2)CC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide typically involves multiple steps:
Formation of the Cyanomethyl Group: This can be achieved through the reaction of a suitable precursor with cyanide ions under controlled conditions.
Cyclohexyl Ring Introduction: The 4-methylcyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, using a cyclohexyl derivative and an alkylating agent.
Oxolane Ring Formation: The oxolane ring is often synthesized through a ring-closing reaction involving a diol precursor.
Final Coupling: The final step involves coupling the cyanomethyl group with the cyclohexyl and oxolane intermediates, typically using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NaOH, NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can participate in hydrogen bonding or electrostatic interactions, while the cyclohexyl and oxolane rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Diversity in Acetamide Derivatives
The compound shares structural motifs with several acetamides documented in the evidence:
Key Observations :
- The oxolan-2-ylmethyl group (tetrahydrofurfuryl) enhances solubility in polar solvents due to its ether oxygen, as seen in .
- The 4-methylcyclohexyl group in the target compound likely increases lipophilicity compared to purely aromatic substituents (e.g., ’s 4-cyanophenyl) .
- Cyanomethyl groups, as in the target compound and , may participate in hydrogen bonding or act as electrophilic sites in reactions .
Physical and Chemical Properties
- Melting Points : Analogs with bulky substituents (e.g., ’s compound: 174–176°C ) typically have lower melting points than aromatic derivatives (’s 13a: 288°C ). The target compound’s melting point is likely intermediate due to its mixed aliphatic/cyclic structure.
- Solubility : The oxolan-2-ylmethyl group () improves water solubility compared to purely hydrocarbon substituents (e.g., cyclohexyl) .
Biological Activity
N-(Cyanomethyl)-2-[(4-methylcyclohexyl)-(oxolan-2-ylmethyl)amino]acetamide, with the CAS number 1436185-16-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article will explore its chemical properties, mechanisms of action, and biological activity, particularly in the context of cancer treatment.
The compound has the molecular formula and a molecular weight of 293.40 g/mol. Its structure includes a cyanomethyl group and a cyclohexyl moiety, which contribute to its biological profile.
| Property | Value |
|---|---|
| CAS Number | 1436185-16-8 |
| Molecular Formula | C₁₆H₂₇N₃O₂ |
| Molecular Weight | 293.40 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound primarily revolves around its potential anti-cancer properties. Similar compounds have been shown to induce apoptosis and autophagy in cancer cells, making them promising candidates for cancer therapy.
Apoptosis Induction
Research indicates that compounds with structural similarities can trigger programmed cell death in various cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
Autophagy Modulation
In addition to apoptosis, these compounds may also modulate autophagy, a process that can either promote or inhibit tumor growth depending on the context. Compounds that induce autophagy can help in degrading damaged cellular components, thus supporting cell survival under stress conditions.
Case Studies
While direct case studies on this compound are sparse, analogous compounds provide insight into its potential efficacy:
- Melanoma Treatment : A study highlighted a compound from the same chemical family that effectively reduced tumor size in melanoma models by promoting apoptosis .
- Pancreatic Cancer : Another compound demonstrated significant cytotoxicity against pancreatic cancer cells through mechanisms involving both apoptosis and autophagy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
